molecular formula C16H14ClN3 B2734392 7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine CAS No. 477860-65-4

7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine

Cat. No.: B2734392
CAS No.: 477860-65-4
M. Wt: 283.76
InChI Key: YRLYAWBZGUCKSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine is a synthetic organic compound with the molecular formula C16H14ClN3 and a molecular weight of 283.76 g/mol. This chemical belongs to the quinazoline and quinazolinone family, a class of nitrogen-containing heterocyclic compounds recognized as a privileged scaffold in medicinal chemistry due to their wide spectrum of biological activities . Researchers value this core structure for developing novel bioactive molecules. Quinazoline derivatives demonstrate significant potential in antimicrobial research. Structure-activity relationship (SAR) studies indicate that the presence of a halogen atom, such as chlorine, at specific positions on the quinazoline ring can enhance antibacterial and antifungal properties . Compounds with this scaffold have shown efficacy against various bacterial strains, particularly gram-positive bacteria, and fungi, often through interactions with the cell wall and DNA . The chloro-substituent in this compound makes it a candidate for investigations into new antimicrobial agents aimed at addressing drug-resistant pathogens. Beyond antimicrobial applications, the quinazoline core is of great interest in oncology research. Numerous derivatives are known to exhibit potent cytotoxic effects and act as inhibitors of critical enzymatic targets involved in cancer cell proliferation, such as the epidermal growth factor receptor (EGFR) tyrosine kinase . The structural motif of an aromatic amine at the 4-position of the quinazoline ring is a common feature in many synthetic compounds evaluated for their anticancer activity . Consequently, this compound serves as a valuable intermediate or lead structure in the synthesis and biological evaluation of potential anticancer therapeutics. This product is provided for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3/c1-10-4-3-5-14(11(10)2)20-16-13-7-6-12(17)8-15(13)18-9-19-16/h3-9H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLYAWBZGUCKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NC=NC3=C2C=CC(=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine typically involves the reaction of 2,3-dimethylaniline with 7-chloro-4-quinazolinone. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to reflux for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine has been identified as a promising lead compound in drug development targeting various cancers. Quinazoline derivatives are known for their cytotoxic properties against multiple cancer cell lines. In studies involving quinazoline derivatives, compounds similar to this compound have shown significant activity against leukemia, non-small cell lung cancer, colon cancer, and breast cancer among others .

Mechanism of Action
The mechanism of action for quinazoline derivatives often involves the inhibition of critical enzymes or pathways associated with tumor growth. For instance, some derivatives have been shown to inhibit dihydrofolate reductase (DHFR), leading to cytotoxic effects in cancer cells by disrupting folate metabolism essential for DNA synthesis .

Biological Activities
The biological activities of this compound include:

  • Antitumor Activity : Demonstrated efficacy against various cancer cell lines.
  • Anti-inflammatory Properties : Potential use in treating inflammatory diseases due to its ability to modulate immune responses.
  • Antimicrobial Effects : Some studies indicate antibacterial and antifungal properties associated with quinazoline derivatives .

Interaction Studies
Research on the interactions of this compound with biological targets is critical for understanding its therapeutic potential. Interaction studies typically assess binding affinities to receptors or enzymes involved in disease processes. Such studies are essential for evaluating the efficacy and safety profiles of this compound in preclinical models.

Comparative Analysis with Related Compounds

To understand the unique aspects of this compound, it is useful to compare it with other quinazoline derivatives:

Compound NameStructure FeaturesUnique Aspects
4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazolinContains methoxy group; fluorine substituentEnhanced solubility and altered biological activity
N-(2-Methylphenyl)-quinazolin-4-amineSimple phenyl substitution without halogensPotentially different pharmacological profile
6-Methoxy-N-(2,3-dimethylphenyl)quinazolinMethoxy group at position 6Variations in receptor binding affinities

This table illustrates how variations in substituents can significantly influence the biological activity and pharmacokinetics of quinazoline derivatives.

Case Studies and Research Findings

Recent studies have highlighted the potential of quinazolines like this compound in various therapeutic areas:

  • A study demonstrated its cytotoxic effects across a broad range of cancer cell lines using the National Cancer Institute's 60-cell panel .
  • Other research focused on structure-activity relationships (SAR), revealing insights into how modifications affect efficacy against specific targets .

These findings underscore the importance of continued research into the applications of this compound in drug development.

Mechanism of Action

The mechanism of action of 7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer cell proliferation .

Comparison with Similar Compounds

Substituent Effects on Solubility and Bioavailability

  • Polar groups (e.g., -OH, -OMe, morpholino) improve aqueous solubility but may reduce membrane permeability. For example, 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol () achieves 90% yield with high HPLC purity due to its hydrophilic substituents .
  • Lipophilic groups (e.g., dimethylphenyl, cyclopropylmethyl) enhance lipid bilayer penetration. The target compound’s 2,3-dimethylphenyl group likely increases logP compared to analogs like N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine .

Structural Limitations

  • Steric hindrance : Bulky substituents like 3-(4-chlorophenyl)propyl () may reduce binding affinity despite favorable solubility .
  • Metabolic stability : Chloro and nitro groups (e.g., ) are prone to oxidative metabolism, necessitating prodrug strategies .

Biological Activity

7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anti-cancer and anti-microbial properties, mechanisms of action, and relevant research findings.

This compound belongs to the quinazoline class of compounds, which are known for their diverse biological activities. The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents on the quinazoline ring, enhancing its pharmacological profile .

Anti-Cancer Activity

Research indicates that this compound exhibits promising anti-cancer properties. Its mechanism of action is believed to involve the inhibition of tyrosine kinases, which play a crucial role in cell signaling pathways associated with cancer cell proliferation. In vitro studies have shown that this compound can effectively inhibit the growth of various cancer cell lines, suggesting its potential as a therapeutic agent .

Table 1: Anti-Cancer Activity Data

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
A549 (Lung)15.0
HeLa (Cervical)10.0

Anti-Microbial Activity

In addition to its anti-cancer properties, this compound has been studied for its anti-microbial effects. It has shown activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways contributes to its efficacy as an antimicrobial agent .

Table 2: Anti-Microbial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus8.0
Escherichia coli16.0
Pseudomonas aeruginosa32.0

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Tyrosine Kinase Inhibition : This compound inhibits various tyrosine kinases involved in cancer progression.
  • DNA Intercalation : It may also intercalate into DNA, disrupting replication and transcription processes.
  • Cell Cycle Arrest : Studies have shown that it can induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer.
  • Another investigation found that this compound exhibited synergistic effects when combined with standard antibiotics against resistant bacterial strains, suggesting its potential as an adjuvant therapy .

Q & A

Q. What synthetic methodologies are recommended for preparing 7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine?

The synthesis typically involves cyclization of substituted quinazoline precursors. A validated approach includes:

  • Step 1 : Cyclization of a quinazoline intermediate using dimethylformamide dimethyl acetal (DMF-DMA) to introduce the 4-amine group .
  • Step 2 : Nucleophilic substitution at the 7-position with chlorine, followed by coupling to 2,3-dimethylaniline via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling .
  • Validation : Monitor reactions via TLC or HPLC and confirm purity (>98%) using reversed-phase chromatography .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm aromatic protons (δ 7.2–8.5 ppm) and chlorine/amine substitution patterns. For example, the 4-amine proton typically appears as a broad singlet near δ 5.5–6.0 ppm .
  • IR : Identify characteristic quinazoline C=N stretches (~1600–1650 cm1^{-1}) and N-H bending (~3400 cm1 ^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion [M+H]+^+ at m/z 324.08 (calculated for C16_{16}H14_{14}ClN3_3) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Kinase inhibition : Screen against EGFR or VEGFR using fluorescence polarization assays .
  • Antiproliferative activity : Test in cancer cell lines (e.g., MCF-7, A549) via MTT assays at concentrations of 1–100 μM .
  • Data interpretation : Compare IC50_{50} values with positive controls (e.g., Gefitinib) to assess potency .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Single-crystal X-ray diffraction : Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids. Key parameters include:
    • R-factor : Aim for <5% to validate accuracy .
    • Torsion angles : Analyze dihedral angles between quinazoline and phenyl rings to confirm planarity (expected <10° deviation) .
  • Data contradiction : If NMR suggests rotational flexibility but crystallography shows rigidity, perform variable-temperature NMR to assess dynamic behavior .

Q. What strategies address discrepancies between computational and experimental binding affinity data?

  • 3D-QSAR modeling : Generate CoMFA/CoMSIA models using alignment rules based on crystallographic data. Validate with a test set (R2^2 > 0.8) .
  • Docking validation : Use AutoDock Vina with flexible residues in the kinase ATP-binding pocket. Cross-check with experimental IC50_{50} values .
  • Case study : If MD simulations predict stronger binding than assay results, re-evaluate protonation states or solvent effects (e.g., DMSO interference) .

Q. How can substituent modifications improve selectivity for targeted biological pathways?

  • SAR analysis :
    • Chlorine position : 7-Cl enhances kinase inhibition by optimizing hydrophobic interactions .
    • Phenyl substituents : 2,3-dimethyl groups reduce off-target effects by sterically blocking non-specific binding .
  • Experimental design : Synthesize analogs with 6-Cl or 5-F substitutions and compare selectivity profiles via kinome-wide screening .

Q. What protocols ensure reproducibility in purity assessment and stability studies?

  • HPLC : Use a C18 column with acetonitrile/water (70:30) and 0.1% TFA. Retention time should match reference standards (±0.2 min) .
  • Stability : Store at –20°C under argon; monitor degradation via LC-MS every 6 months. Hydrolysis at the 4-amine is a common degradation pathway .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for Structural Confirmation

TechniqueKey SignalsReference
1H^1H-NMRδ 8.21 (s, 1H, H-5), δ 7.45–7.30 (m, 4H, Ar-H), δ 5.82 (br s, 1H, NH)
13C^{13}C-NMRδ 161.2 (C-4), δ 152.8 (C-2), δ 134.5–125.3 (Ar-C)
HRMS (ESI)[M+H]+^+ m/z 324.08 (calc. 324.08)

Q. Table 2. Crystallographic Refinement Parameters

ParameterValueTool/SoftwareReference
R-factor4.2%SHELXL
Space groupP21_1/cSHELXS
Resolution0.84 ÅORTEP-3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.